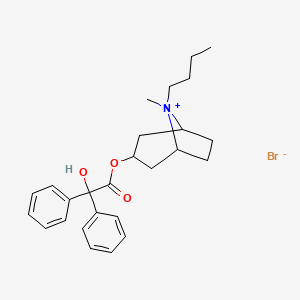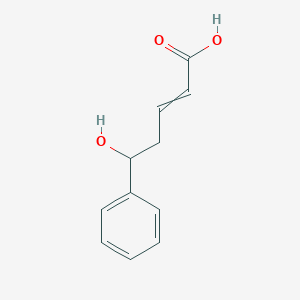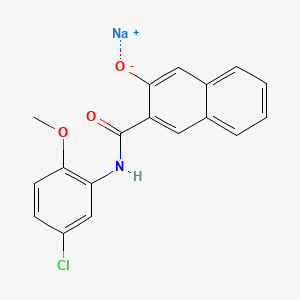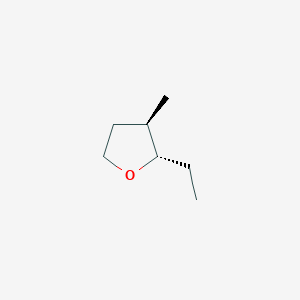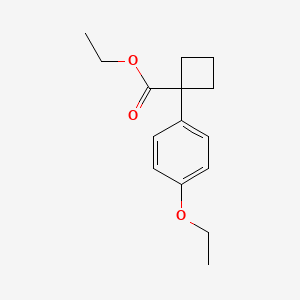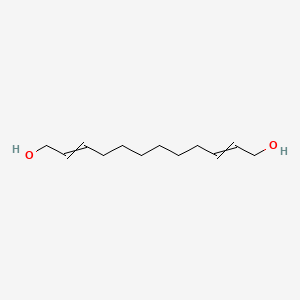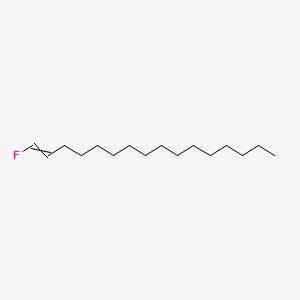![molecular formula C6H5NO3S B14459399 (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 69126-94-9](/img/structure/B14459399.png)
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam compound. It is a core structure in many antibiotics, particularly those in the penicillin class. This compound is known for its potent antibacterial properties, making it a crucial component in the fight against bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of a suitable precursor. One common method is the reaction of 6-aminopenicillanic acid with a suitable acylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at temperatures ranging from 0°C to 50°C, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, alcohols, and amines, which can have different biological activities.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R)-7-Oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its interactions with bacterial enzymes. It serves as a model compound for understanding the mechanisms of β-lactam antibiotics and their resistance.
Medicine
In medicine, (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a key component in the development of antibiotics. It is used to treat a wide range of bacterial infections, including those caused by penicillin-resistant strains.
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals. Its derivatives are also used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin G: Another β-lactam antibiotic with a similar core structure but different side chains.
Amoxicillin: A β-lactam antibiotic with an additional hydroxyl group, making it more effective against certain bacteria.
Cephalosporins: A class of β-lactam antibiotics with a similar mechanism of action but a different core structure.
Uniqueness
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a sulfur atom in its bicyclic structure. This gives it distinct chemical and biological properties, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
69126-94-9 |
|---|---|
Formule moléculaire |
C6H5NO3S |
Poids moléculaire |
171.18 g/mol |
Nom IUPAC |
(5R)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h2,5H,1H2,(H,9,10)/t5-/m1/s1 |
Clé InChI |
DUNKKIRUWZSMPT-RXMQYKEDSA-N |
SMILES isomérique |
C1[C@@H]2N(C1=O)C(=CS2)C(=O)O |
SMILES canonique |
C1C2N(C1=O)C(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


